3-[1-[Di(methyl-d3)amino]ethyl]phenol
Overview
Description
3-[1-[Di(methyl-d3)amino]ethyl]phenol is a stable isotope-labeled compound with the molecular formula C10H9D6NO and a molecular weight of 171.27 g/mol . This compound is a labeled metabolite of Rivastigmine, a drug used to treat dementia associated with Alzheimer’s disease. The presence of deuterium atoms in place of hydrogen atoms makes it useful in various scientific research applications, particularly in metabolic studies and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of 3-[1-[Di(methyl-d3)amino]ethyl]phenol involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle deuterated compounds, and the product is purified using techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[1-[Di(methyl-d3)amino]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
3-[1-[Di(methyl-d3)amino]ethyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-[Di(methyl-d3)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. As a labeled metabolite of Rivastigmine, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function in patients with Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
3-[1-(Dimethylamino)ethyl]phenol: The non-deuterated analog of 3-[1-[Di(methyl-d3)amino]ethyl]phenol.
Rivastigmine: The parent compound from which this compound is derived.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. Additionally, its use in NMR spectroscopy provides clearer and more detailed spectra compared to non-deuterated analogs.
Properties
IUPAC Name |
3-[1-[bis(trideuteriomethyl)amino]ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442016 | |
Record name | 3-[1-[Di(methyl-d3)amino]ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194930-03-5 | |
Record name | 3-[1-[Di(methyl-d3)amino]ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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